molecular formula C12H13NO3S B2417459 N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide CAS No. 1798516-24-1

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B2417459
CAS No.: 1798516-24-1
M. Wt: 251.3
InChI Key: LKXWOOUQWKMNCA-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Scientific Research Applications

Synthesis Methods and Reactivity

The synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-3-carboxamide have been explored in various studies. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to furan and thiophene derivatives through electrophilic substitution reactions, highlighting the compound's versatility in organic synthesis Aleksandrov & El’chaninov, 2017.

Functional Materials

Compounds incorporating furan and thiophene units play a significant role in the development of functional materials. Jiang et al. (2015) reported the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, suggesting the potential of furan derivatives in creating sustainable alternatives to traditional polymers Jiang et al., 2015.

Biological Activities

Research into the biological activities of furan and thiophene derivatives reveals their potential in addressing health challenges. Popiołek, Biernasiuk, and Malm (2016) studied the antimicrobial activities of furan/thiophene-1,3-benzothiazin-4-one hybrids, identifying compounds with promising activities against various bacteria and fungi Popiołek, Biernasiuk, & Malm, 2016.

Crystal Packing and Supramolecular Architecture

The effect of aromaticity and heteroatom substitution in furan and thiophene rings on crystal packing and supramolecular architecture was explored by Rahmani et al. (2016). Their findings contribute to a deeper understanding of the structural properties influencing material design and development Rahmani et al., 2016.

Conformational Preferences in Arylamides

The study of conformational preferences in furan- and thiophene-based arylamides by Galan et al. (2013) offers insights into their use as foldamer building blocks, crucial for the development of molecular recognition systems and nanotechnology Galan et al., 2013.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-11(10-3-2-5-16-10)7-13-12(14)9-4-6-17-8-9/h2-6,8,11H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWOOUQWKMNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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